molecular formula C15H14O4S B14646633 Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate CAS No. 55342-13-7

Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate

Cat. No.: B14646633
CAS No.: 55342-13-7
M. Wt: 290.3 g/mol
InChI Key: STBRLXPWGNFZGQ-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups, a methyl group, and a phenyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate typically involves the esterification of thiophene-2,5-dicarboxylic acid derivatives. One common method includes the reaction of 3-methyl-4-phenylthiophene-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is not fully understood, but it is believed to interact with various molecular targets through its thiophene ring and ester groups. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl thiophene-2,5-dicarboxylate
  • Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
  • Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate

Uniqueness

Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is unique due to the presence of both a methyl and a phenyl group on the thiophene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for synthesizing novel materials and exploring new chemical reactions .

Properties

CAS No.

55342-13-7

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate

InChI

InChI=1S/C15H14O4S/c1-9-11(10-7-5-4-6-8-10)13(15(17)19-3)20-12(9)14(16)18-2/h4-8H,1-3H3

InChI Key

STBRLXPWGNFZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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